molecular formula C20H26N6O B6061383 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol

1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol

Cat. No.: B6061383
M. Wt: 366.5 g/mol
InChI Key: ZSJYCYOHMITTQC-UHFFFAOYSA-N
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Description

1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol is a complex organic compound featuring a unique structure that combines several functional groups, including a pyrazole, piperidine, and triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-14-3-5-16(6-4-14)20-17(11-21-23-20)12-25-9-7-18(8-10-25)26-13-19(15(2)27)22-24-26/h3-6,11,13,15,18,27H,7-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYCYOHMITTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)N4C=C(N=N4)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and triazole rings through various coupling reactions. The final step involves the addition of the ethanol group to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]methanol
  • 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]propane

Uniqueness: 1-[1-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]triazol-4-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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